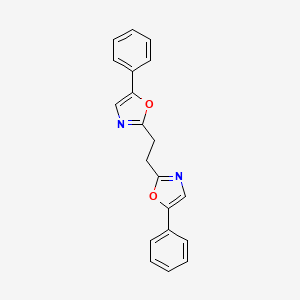![molecular formula C15H13Cl2PS B14678296 [3,3-Bis(4-chlorophenyl)propyl]phosphanethione CAS No. 31401-44-2](/img/structure/B14678296.png)
[3,3-Bis(4-chlorophenyl)propyl]phosphanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,3-Bis(4-chlorophenyl)propyl]phosphanethione is an organophosphorus compound characterized by the presence of two 4-chlorophenyl groups attached to a propyl chain, which is further bonded to a phosphanethione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3,3-Bis(4-chlorophenyl)propyl]phosphanethione typically involves the reaction of 4-chlorobenzyl chloride with a suitable phosphorus reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or toluene, and the reaction may be catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[3,3-Bis(4-chlorophenyl)propyl]phosphanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphanethione group to a phosphine group.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3,3-Bis(4-chlorophenyl)propyl]phosphanethione is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in the development of new catalytic systems.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to modulate biological pathways could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for use in high-performance applications.
Mecanismo De Acción
The mechanism of action of [3,3-Bis(4-chlorophenyl)propyl]phosphanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- [3,3-Bis(4-fluorophenyl)propyl]phosphanethione
- [3,3-Bis(4-bromophenyl)propyl]phosphanethione
- [3,3-Bis(4-methylphenyl)propyl]phosphanethione
Uniqueness
Compared to its analogs, [3,3-Bis(4-chlorophenyl)propyl]phosphanethione exhibits unique reactivity due to the presence of chlorine atoms, which can participate in various substitution reactions. This makes it a versatile compound for synthetic applications and research.
Propiedades
Número CAS |
31401-44-2 |
|---|---|
Fórmula molecular |
C15H13Cl2PS |
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
1-chloro-4-[1-(4-chlorophenyl)-3-thiophosphorosopropyl]benzene |
InChI |
InChI=1S/C15H13Cl2PS/c16-13-5-1-11(2-6-13)15(9-10-18-19)12-3-7-14(17)8-4-12/h1-8,15H,9-10H2 |
Clave InChI |
UHRFOTSPPSLVJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CCP=S)C2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Cyclohexanesulfonyl)methyl]benzene](/img/structure/B14678225.png)
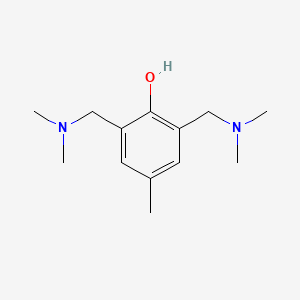
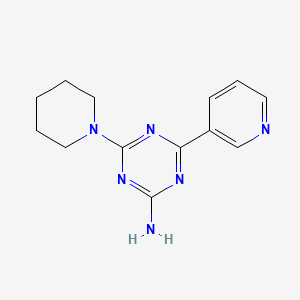

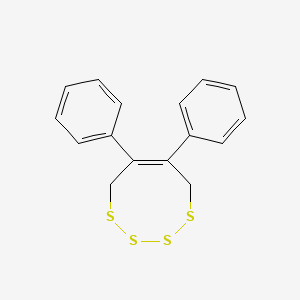
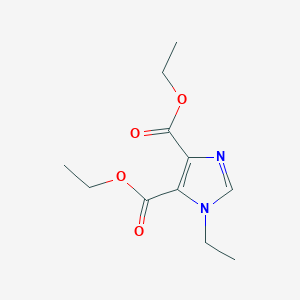
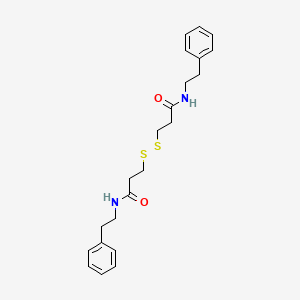
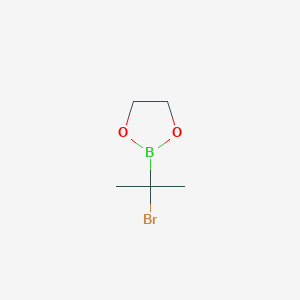
![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)
